molecular formula C14H27N3O2 B1372760 3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 885274-87-3

3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No. B1372760
M. Wt: 269.38 g/mol
InChI Key: UMWHGGWSANLOKM-UHFFFAOYSA-N
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Description

3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester (APPC-TBE) is a synthetic compound that has been studied as a potential therapeutic agent for a variety of diseases and conditions. APPC-TBE is a structural analog of the natural amino acid L-glutamine and has been used in a variety of scientific research applications. It has been found to be active in a variety of biochemical and physiological processes and has been studied for its potential therapeutic effects in a number of diseases and conditions.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study by Malinauskienė et al. (2018) involved the synthesis of a series of methyl 2-amino-1,3-selenazole-5-carboxylates with chiral pyrrolidin-2-yl, piperidin-2-yl, or piperidin-3-yl substituents, showcasing the versatility of these compounds in the synthesis of novel heterocyclic compounds (Malinauskienė et al., 2018).

Piperidine Derivatives from Serine

Acharya and Clive (2010) reported a method for synthesizing optically pure piperidines with alpha substituents to nitrogen from serine and acetylenes, demonstrating the utility of related structures in synthesizing a range of amines with substituted piperidine units (Acharya & Clive, 2010).

Solvent Dependent Reactions

Rossi et al. (2007) explored the divergent synthesis of various heterocyclic compounds, including 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester, by manipulating solvents and temperatures. This study highlights the complex reactions and potential applications of such structures in diverse chemical syntheses (Rossi et al., 2007).

SK Channel Activation

Hougaard et al. (2009) identified a compound structurally related to the query compound, demonstrating its role as an activator for small-conductance Ca2+-activated K+ channels. This research suggests potential applications in modulating ion channels (Hougaard et al., 2009).

Pfitzinger Reaction and Derivatives

Moskalenko et al. (2011) synthesized quinoline-4-carboxylic acids fused with heterocycles, such as N-tert-butoxycarbonyl derivatives of pyrrolidine, piperidine, and others, illustrating the role of these compounds in the Pfitzinger reaction for creating complex molecules (Moskalenko et al., 2011).

Alkaloid Synthesis

Passarella et al. (2005) utilized a similar structure for the synthesis of biologically active alkaloids, showcasing the application of such compounds in pharmaceutical chemistry (Passarella et al., 2005).

properties

IUPAC Name

tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-9-6-12(10-17)16-7-4-11(15)5-8-16/h11-12H,4-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWHGGWSANLOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401158995
Record name 1,1-Dimethylethyl 3-(4-amino-1-piperidinyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401158995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS RN

885274-87-3
Record name 1,1-Dimethylethyl 3-(4-amino-1-piperidinyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(4-amino-1-piperidinyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401158995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 3
3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 4
3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 5
3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester

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